Tert-butyl 2-bromo-6-methylbenzoate
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Overview
Description
Tert-butyl 2-bromo-6-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: One common method for preparing tert-butyl esters is through transesterification.
Direct Esterification: Another method involves the direct esterification of benzoic acid derivatives with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of tert-butyl 2-bromo-6-methylbenzoate typically involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-bromo-6-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoates.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 2-bromo-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form various derivatives.
Industry:
Material Science: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6-methylbenzoate primarily involves its reactivity as an ester and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis and other esterification reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the ester group.
Methyl 2-bromo-6-methylbenzoate: Similar but has a methyl ester instead of a tert-butyl ester.
Uniqueness: Tert-butyl 2-bromo-6-methylbenzoate is unique due to its combination of a bromine atom and a tert-butyl ester group, which provides distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6-methylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
RHQAGZDUEIBZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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